
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a butyl group, a phenylsulfanyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclobutanone, in the presence of a phenylsulfanyl and trimethylsilyl reagent. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutanone.
Reduction: Formation of 1-butyl-3-(phenylthio)cyclobutan-1-ol.
Substitution: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutan-1-ol with a different substituent replacing the trimethylsilyl group.
Scientific Research Applications
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a probe or ligand in biochemical studies due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(phenylsulfanyl)cyclobutan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-Butyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and interactions.
3-(Phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the butyl group, altering its physical and chemical properties.
Uniqueness
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of all three substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
86573-84-4 |
|---|---|
Molecular Formula |
C17H28OSSi |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1-butyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28OSSi/c1-5-6-12-16(18)13-17(14-16,20(2,3)4)19-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChI Key |
CRWVWXYUZFMCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
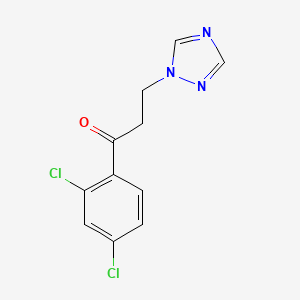
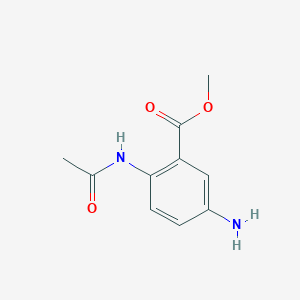
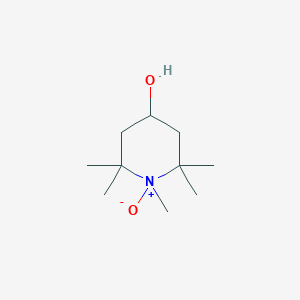
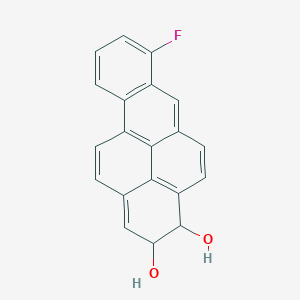

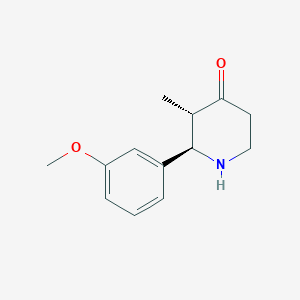
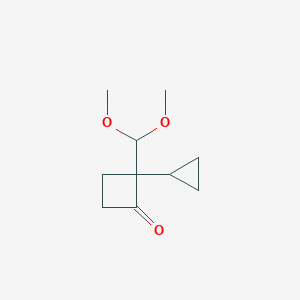
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)


